

An In-depth Technical Guide to Allyl Acetoacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl acetoacetate**

Cat. No.: **B072254**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **allyl acetoacetate**, along with a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Allyl acetoacetate is a versatile organic compound utilized as a key intermediate in various chemical syntheses.^[1] Its applications span the production of pharmaceuticals, agrochemicals, and specialty polymers.^[1] It also serves as a cross-linking agent and an adhesion promoter in the formulation of coatings.^[1]

Physicochemical Properties of Allyl Acetoacetate

The fundamental properties of **allyl acetoacetate** are summarized in the table below, providing a quick reference for laboratory and research applications.

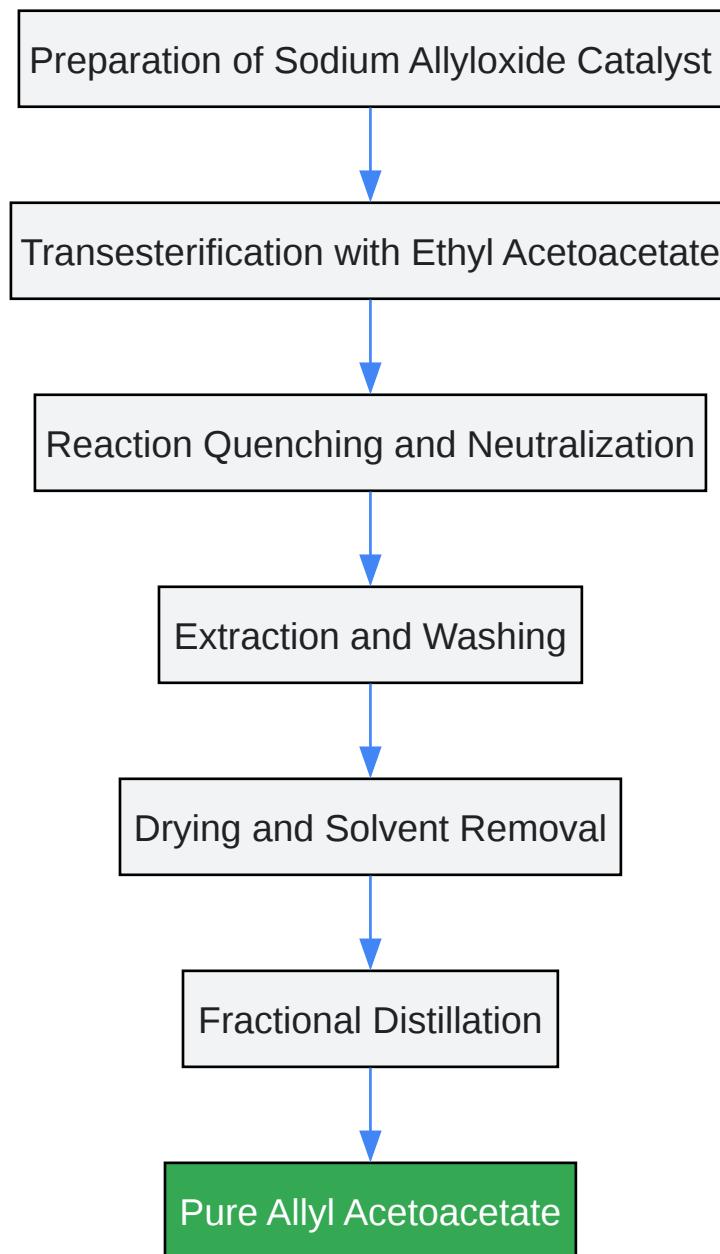
Property	Value
Molecular Formula	C ₇ H ₁₀ O ₃ [1] [2] [3]
Molecular Weight	142.15 g/mol [2] [4]
IUPAC Name	prop-2-enyl 3-oxobutanoate [2]
CAS Number	1118-84-9
Density	1.038 g/cm ³ at 20 °C
Boiling Point	195 °C [4]
Flash Point	67 °C
Solubility in Water	48 g/L
Appearance	Colorless to light yellow liquid [1]
SMILES	CC(=O)CC(=O)OCC=C [1] [2]
InChI Key	AXLMPTNTPOWPLT-UHFFFAOYSA-N [1] [2]

Experimental Protocol: Synthesis of Allyl Acetoacetate

A common method for the synthesis of **allyl acetoacetate** involves the transesterification of ethyl acetoacetate with allyl alcohol. This process is typically catalyzed by a sodium alkoxide.

Materials:

- Ethyl acetoacetate
- Allyl alcohol
- Sodium metal
- Toluene (or another suitable solvent)
- Dilute sulfuric acid


- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reaction, distillation, and extraction

Procedure:

- Preparation of Sodium Allyloxide Catalyst: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve a small, carefully weighed amount of sodium metal in an excess of anhydrous allyl alcohol. This reaction is exothermic and should be performed with caution in an inert atmosphere (e.g., under nitrogen or argon). The reaction produces sodium allyloxide, the catalyst for the transesterification.
- Transesterification Reaction: To the freshly prepared sodium allyloxide solution, add ethyl acetoacetate dropwise at room temperature. After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction can be monitored by observing the distillation of the ethanol byproduct.
- Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of dilute sulfuric acid to neutralize the sodium allyloxide catalyst.
- Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or toluene). The combined organic extracts are then washed successively with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Final Purification: The crude **allyl acetoacetate** is then purified by fractional distillation under reduced pressure to yield the final product.

Logical Workflow for Synthesis

The following diagram illustrates the key stages in the synthesis of **allyl acetoacetate** as described in the experimental protocol.

[Click to download full resolution via product page](#)

Synthesis workflow for **allyl acetoacetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. Allyl acetoacetate | C7H10O3 | CID 70701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Allyl Acetoacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072254#allyl-acetoacetate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com